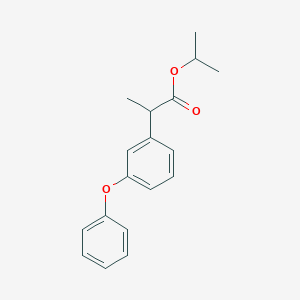

Fenoprofen Isopropyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenoprofen Isopropyl Ester is a derivative of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID). Fenoprofen is commonly used for its analgesic, anti-inflammatory, and antipyretic properties. This compound is an esterified form of fenoprofen, which may offer different pharmacokinetic properties compared to its parent compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fenoprofen Isopropyl Ester can be synthesized through esterification reactions. One common method involves the reaction of fenoprofen with isopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fenoprofen Isopropyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed back to fenoprofen and isopropanol in the presence of water and an acid or base catalyst.

Oxidation: The phenyl ring in the compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Fenoprofen and isopropanol.

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives of the ester.

Applications De Recherche Scientifique

Fenoprofen Isopropyl Ester has various applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential anti-inflammatory and analgesic effects in cellular and animal models.

Medicine: Explored for its pharmacokinetic properties and potential therapeutic benefits compared to fenoprofen.

Mécanisme D'action

Fenoprofen Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The esterified form may have different absorption and distribution properties, potentially affecting its overall efficacy and safety profile .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Naproxen: An NSAID used for pain relief and inflammation.

Ketoprofen: Similar to fenoprofen, used for its anti-inflammatory and analgesic effects.

Uniqueness

Fenoprofen Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, fenoprofen. This can potentially lead to variations in absorption, distribution, metabolism, and excretion, affecting its therapeutic efficacy and safety .

Activité Biologique

Fenoprofen Isopropyl Ester is a derivative of fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with its parent compound.

Chemical Structure and Properties

Molecular Formula: C₁₈H₂₀O₃

Functional Group: Isopropyl ester

The isopropyl ester functional group enhances the solubility and bioavailability of this compound compared to fenoprofen. This modification allows for improved absorption and distribution in the body, which is crucial for its therapeutic efficacy.

This compound exhibits biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins—key mediators of inflammation and pain. This mechanism is similar to that of fenoprofen, which has been shown to effectively manage pain associated with inflammatory conditions such as rheumatoid arthritis and osteoarthritis .

Inhibition of Prostaglandin Synthesis

- COX-1 and COX-2 Inhibition: this compound selectively inhibits both COX-1 and COX-2 enzymes, which play significant roles in the inflammatory response.

- Reduced Gastrointestinal Side Effects: Preliminary studies suggest that this compound may offer a lower incidence of gastrointestinal side effects compared to traditional NSAIDs, making it a potentially safer alternative for long-term use.

Pharmacokinetics

Research indicates that this compound has enhanced pharmacokinetic properties compared to fenoprofen:

- Absorption: The ester form exhibits improved lipophilicity, leading to enhanced absorption rates.

- Distribution: Increased solubility allows for better distribution within tissues.

- Metabolism: The compound is metabolized similarly to fenoprofen, primarily through glucuronidation, with metabolites being excreted via urine .

Efficacy in Pain Management

Clinical studies have demonstrated that this compound provides effective pain relief comparable to fenoprofen. For instance:

- Rheumatoid Arthritis: Patients reported significant reductions in pain intensity and joint swelling when treated with this compound .

- Osteoarthritis: Similar outcomes were observed, with improvements in overall disease activity and reduced stiffness reported by both patients and investigators .

Case Study: Enhanced Analgesic Properties

A study comparing a copper(II) complex of fenoprofen with its parent drug showed that the complex exhibited improved analgesic properties while reducing ulcerogenic effects. The complex demonstrated a 78.9% inhibition in visceral pain compared to 46.2% for fenoprofen calcium . This suggests that modifications to the drug structure can significantly enhance therapeutic outcomes.

Data Summary

| Property | Fenoprofen | This compound |

|---|---|---|

| Molecular Formula | C₁₈H₁₉O₂ | C₁₈H₂₀O₃ |

| Mechanism of Action | COX Inhibition | COX Inhibition |

| Absorption | Moderate | Enhanced |

| Gastrointestinal Side Effects | Moderate | Lower incidence |

| Pain Relief (RA) | Significant | Comparable |

| Pain Relief (OA) | Significant | Comparable |

Propriétés

Formule moléculaire |

C18H20O3 |

|---|---|

Poids moléculaire |

284.3 g/mol |

Nom IUPAC |

propan-2-yl 2-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C18H20O3/c1-13(2)20-18(19)14(3)15-8-7-11-17(12-15)21-16-9-5-4-6-10-16/h4-14H,1-3H3 |

Clé InChI |

QHPVDNJUIUHYBF-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC(=O)C(C)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.